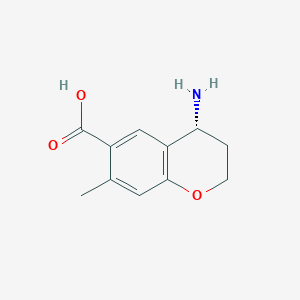
(R)-4-amino-7-methylchromane-6-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-amino-7-methylchromane-6-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a chromane ring system, which is a structural motif found in many biologically active molecules. The presence of an amino group and a carboxylic acid group makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-amino-7-methylchromane-6-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromane derivative.
Amination: Introduction of the amino group at the 4-position can be achieved through various methods, such as reductive amination or nucleophilic substitution.
Carboxylation: The carboxylic acid group is introduced at the 6-position through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.
Industrial Production Methods
Industrial production of ®-4-amino-7-methylchromane-6-carboxylic acid hydrochloride may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis methods with optimized reaction conditions to ensure high yield and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing advanced purification techniques such as crystallization, chromatography, and recrystallization to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-4-amino-7-methylchromane-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are employed under basic or acidic conditions.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Amides and other substituted derivatives.
Scientific Research Applications
®-4-amino-7-methylchromane-6-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its structural similarity to biologically active molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-4-amino-7-methylchromane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(S)-4-amino-7-methylchromane-6-carboxylic acid hydrochloride: The enantiomer of the compound with different biological activity.
4-amino-7-methylchromane-6-carboxylic acid: The non-chiral version without the hydrochloride salt.
4-aminochromane derivatives: Compounds with similar core structures but different substituents.
Uniqueness
®-4-amino-7-methylchromane-6-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomer and other similar compounds.
This detailed article provides a comprehensive overview of ®-4-amino-7-methylchromane-6-carboxylic acid hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(4R)-4-amino-7-methyl-3,4-dihydro-2H-chromene-6-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-6-4-10-8(5-7(6)11(13)14)9(12)2-3-15-10/h4-5,9H,2-3,12H2,1H3,(H,13,14)/t9-/m1/s1 |
InChI Key |
UNORAWSLVKGISK-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C(=O)O)[C@@H](CCO2)N |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)O)C(CCO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















